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Compound of Interest

Compound Name: Dimethyl methoxymalonate

Cat. No.: B1293964 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of dimethyl methoxymalonate
(DMM), a valuable and reactive building block for the synthesis of complex organic molecules

and pharmaceutical intermediates. DMM's unique structure, featuring a central carbon

substituted with both a methoxy group and two methoxycarbonyl groups, offers distinct

synthetic advantages over simpler malonic esters.

Dimethyl methoxymalonate serves as a versatile reagent in various carbon-carbon and

carbon-heteroatom bond-forming reactions that are fundamental to medicinal chemistry.[1] Its

enhanced reactivity allows for the construction of diverse molecular scaffolds, opening avenues

for the exploration of novel drug candidates.[1] Key applications include its role as a

nucleophile in Michael additions and its participation in condensation and substitution reactions

to build more complex structures.[1]

Physicochemical and Safety Data
Proper handling and storage are crucial for maintaining the integrity of dimethyl
methoxymalonate. The following table summarizes its key physical properties and safety

information.
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Property Value Reference

CAS Number 5018-30-4 --INVALID-LINK--

Molecular Formula C₆H₁₀O₅ --INVALID-LINK--

Molecular Weight 162.14 g/mol --INVALID-LINK--

Appearance
Clear, colorless to pale yellow

liquid
--INVALID-LINK--

Melting Point 11-12 °C --INVALID-LINK--

Boiling Point 96-97 °C @ 8.3 mmHg --INVALID-LINK--

Flash Point 107 °C --INVALID-LINK--

GHS Hazard Statements

H315 (Causes skin irritation),

H319 (Causes serious eye

irritation), H335 (May cause

respiratory irritation)

--INVALID-LINK--

Key Synthetic Applications & Pathways
The reactivity of dimethyl methoxymalonate is centered around the acidity of the α-proton

and the lability of the methoxy group, making it a potent precursor for generating diverse

molecular architectures.
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Key Pharmaceutical Synthesis Reactions
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General synthetic workflow using DMM.

Michael Addition Reactions
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Dimethyl methoxymalonate can be readily deprotonated to form a stabilized enolate, which

serves as an effective nucleophile in Michael (1,4-conjugate) additions to α,β-unsaturated

carbonyl compounds. This reaction is a powerful tool for C-C bond formation, enabling the

extension and elaboration of molecular chains.
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Workflow for Michael Addition.

Condensation Reactions
DMM can participate in condensation reactions with various dinucleophiles, such as ureas or

amidines, to construct heterocyclic scaffolds.[2] These reactions are fundamental in

synthesizing core structures found in many therapeutic agents, including barbiturates and

pyrimidinediones, although the use of the parent dimethyl malonate is more widely cited for

these specific examples.[2][3] The methoxy group on DMM can influence the reaction pathway

and the substitution pattern of the final heterocycle.
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Condensation for heterocycle synthesis.

Experimental Protocols
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The following are generalized protocols for key reactions involving dimethyl
methoxymalonate. Researchers should perform a thorough hazard analysis and optimize

conditions for their specific substrates.

Protocol 1: General Procedure for Michael Addition
This protocol describes a base-catalyzed Michael addition of dimethyl methoxymalonate to a

generic α,β-unsaturated ketone.

Materials:

Dimethyl methoxymalonate (1.0 equiv)

α,β-Unsaturated ketone (1.1 equiv)

Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)

Anhydrous Tetrahydrofuran (THF)

Saturated aqueous ammonium chloride (NH₄Cl) solution

Ethyl acetate

Brine

Anhydrous magnesium sulfate (MgSO₄)

Standard laboratory glassware, magnetic stirrer, inert atmosphere setup (N₂ or Ar)

Procedure:

To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add

anhydrous THF.

Carefully add the sodium hydride dispersion to the THF with stirring.

Cool the suspension to 0 °C using an ice bath.

Add dimethyl methoxymalonate dropwise to the stirred suspension over 15 minutes.
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Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the enolate.

Add a solution of the α,β-unsaturated ketone in anhydrous THF dropwise to the reaction

mixture, maintaining the temperature at 0 °C.

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-

12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, carefully quench the reaction by cooling to 0 °C and slowly adding

saturated aqueous NH₄Cl solution.

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.

Parameter Condition Notes

Nucleophile Dimethyl Methoxymalonate 1.0 equivalent

Electrophile α,β-Unsaturated Ketone 1.1 equivalents

Base Sodium Hydride (60%) 1.1 equivalents

Solvent Anhydrous THF -

Temperature 0 °C to Room Temp.
Control exotherm during

additions

Reaction Time 4-12 hours Monitor by TLC

Workup NH₄Cl Quench, Extraction Standard aqueous workup

Protocol 2: Synthesis of Dimethyl 2-Aryloxymalonate
Intermediate
This protocol details the O-alkylation of a phenol with a halo-malonate derivative, a common

strategy where methoxymalonates can be employed. This example uses dimethyl 2-
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chloromalonate as a reactive analog to demonstrate the formation of an important intermediate

class.

Materials:

Phenol derivative (e.g., Guaiacol, 1.0 equiv)

Dimethyl 2-chloromalonate (1.2 equiv)

Sodium hydroxide (NaOH) (1.05 equiv)

Toluene

Deionized water

Standard laboratory glassware, magnetic stirrer, reflux condenser

Procedure:

Dissolve the phenol derivative in toluene in a round-bottom flask at room temperature.

Add sodium hydroxide and stir to form the sodium phenoxide salt.

Heat the mixture to 65 °C.

Add dimethyl 2-chloromalonate to the reaction mixture over a period of 30 minutes.

Increase the temperature to reflux and stir for 3-5 hours, monitoring the reaction by TLC.

Once the reaction is complete, cool the mixture to room temperature.

Wash the reaction mixture with a 10% NaOH solution and then with water.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield the crude product.

The product, dimethyl 2-(aryloxy)malonate, can be purified further by distillation or

chromatography if necessary.
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Parameter Condition Notes

Substrate Phenol Derivative 1.0 equivalent

Reagent Dimethyl 2-chloromalonate 1.2 equivalents

Base Sodium Hydroxide 1.05 equivalents

Solvent Toluene -

Temperature Reflux ~110 °C

Reaction Time 3-5 hours Monitor by TLC

Workup Aqueous wash, concentration
Yields are typically high (e.g.,

>90%)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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